molecular formula C24H16O3 B14439810 (+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene CAS No. 101708-67-2

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene

Cat. No.: B14439810
CAS No.: 101708-67-2
M. Wt: 352.4 g/mol
InChI Key: UBKAFKKDQRRBNO-UARRHKHWSA-N
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Description

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This specific compound is a derivative of dibenzo(a,i)pyrene, which is known for its potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene typically involves the epoxidation of dibenzo(a,i)pyrene followed by hydroxylation. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product .

Industrial Production Methods

similar PAHs are often produced through controlled combustion processes and subsequent chemical modifications .

Chemical Reactions Analysis

Types of Reactions

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(+,-)-3-alpha,4-beta-Dihydroxy-1-alpha,2-alpha-epoxy-1,2,3,4-tetrahydrodibenzo(a,i)pyrene is primarily used in scientific research to study the carcinogenic properties of PAHs. It is used in:

    Chemistry: To understand the reactivity and stability of PAH derivatives.

    Biology: To study the interaction of PAHs with biological systems.

    Medicine: To investigate the mechanisms of PAH-induced carcinogenesis.

    Industry: Limited use due to its potential health risks

Mechanism of Action

The compound exerts its effects through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are DNA and proteins involved in cell cycle regulation .

Properties

CAS No.

101708-67-2

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

(3S,5R,6R,7S)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.015,20.021,25]pentacosa-1(24),2(8),9,11,13,15,17,19,21(25),22-decaene-6,7-diol

InChI

InChI=1S/C24H16O3/c25-21-17-10-13-6-5-12-9-11-3-1-2-4-14(11)15-7-8-16(19(13)18(12)15)20(17)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23-,24+/m0/s1

InChI Key

UBKAFKKDQRRBNO-UARRHKHWSA-N

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C([C@H]7[C@H](O7)[C@@H]([C@H]6O)O)C(=C54)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C7C(O7)C(C6O)O)C(=C54)C=C3

Origin of Product

United States

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